
Amphethinile
Overview
Description
Amphethinile, also known as this compound, is a useful research compound. Its molecular formula is C15H11N3S and its molecular weight is 265.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 383336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Amphethinile, a synthetic compound structurally related to colchicine, has garnered attention for its potential as an antitumor agent. Its biological activity primarily revolves around its interaction with tubulin, leading to disruption of microtubule dynamics, which is critical in cell division and proliferation. This article delves into the detailed biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
This compound exhibits its biological effects predominantly through:
- Tubulin Binding : this compound binds to tubulin, inhibiting its polymerization into microtubules. This mimics the action of colchicine and leads to microtubule destabilization .
- Disruption of Cell Cycle : The compound induces cell cycle arrest, particularly at the G2/M phase, preventing successful mitosis . This is evidenced by studies showing that cells treated with this compound exhibit characteristics typical of mitotic arrest, including chromosomal condensation and cell detachment .
In Vitro Studies
Research has demonstrated that this compound possesses significant antiproliferative effects on various cancer cell lines. For instance:
- Cell Lines Tested : Studies have utilized human umbilical vein endothelial cells (HUVECs) and various cancer cell lines to evaluate the cytotoxic effects of this compound.
- Concentration-Dependent Effects : The compound has shown cytotoxicity at nanomolar concentrations, with complete depolymerization of microtubules observed at concentrations as low as 0.1 µM .
In Vivo Studies
In vivo studies further support the potential of this compound as an effective anticancer agent:
- Tumor Models : Preclinical models using rodent tumors have illustrated the efficacy of this compound in reducing tumor growth and enhancing survival rates compared to control groups .
- Synergistic Effects : There is evidence suggesting that this compound may work synergistically with other chemotherapeutic agents, enhancing overall therapeutic outcomes .
Case Studies
Several key studies highlight the biological activity and therapeutic potential of this compound:
- Phase I Clinical Trials : Initial clinical trials have been conducted to assess the pharmacokinetics and safety profile of this compound. These trials indicated a rapid clearance from the bloodstream but also raised concerns regarding dose-dependent toxicity .
- Comparative Studies : Comparative analyses between this compound and other tubulin inhibitors like combretastatin A4 have shown that while both compounds displace colchicine from tubulin, they may engage different pathways leading to apoptosis or necrosis in tumor cells .
Summary of Biological Activity
The following table summarizes the key findings related to the biological activity of this compound:
Aspect | Details |
---|---|
Mechanism | Binds to tubulin; inhibits microtubule polymerization |
Cell Cycle Impact | Induces G2/M phase arrest |
In Vitro Efficacy | Cytotoxic at nanomolar concentrations; effective against HUVECs and tumor cells |
In Vivo Efficacy | Reduces tumor growth in rodent models; potential for combination therapy |
Clinical Trials | Phase I trials indicate rapid clearance; dose-dependent toxicity observed |
Properties
IUPAC Name |
2-amino-5-phenylsulfanyl-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c16-9-13-12-8-11(6-7-14(12)18-15(13)17)19-10-4-2-1-3-5-10/h1-8,18H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNIUFUSFGYJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC(=C3C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238614 | |
Record name | Amphethinile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91531-98-5 | |
Record name | Amphethinile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amphethinile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPHETHINILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC773C3LTD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.